Benzenesulfonamide, 4-(3-(2-methylphenyl)-2,5-dioxo-1-imidazolidinyl)-
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Overview
Description
Benzenesulfonamide, 4-(3-(2-methylphenyl)-2,5-dioxo-1-imidazolidinyl)- is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 4-(3-(2-methylphenyl)-2,5-dioxo-1-imidazolidinyl)- typically involves multiple steps. One common method includes the reaction of benzenesulfonyl chloride with an appropriate amine to form the sulfonamide linkage. The reaction conditions often require a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-(3-(2-methylphenyl)-2,5-dioxo-1-imidazolidinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in aqueous or organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
Benzenesulfonamide, 4-(3-(2-methylphenyl)-2,5-dioxo-1-imidazolidinyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of benzenesulfonamide, 4-(3-(2-methylphenyl)-2,5-dioxo-1-imidazolidinyl)- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to a decrease in tumor growth and proliferation . The compound may also induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide, 4-(5-(2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)-: Another sulfonamide derivative with similar biological activities.
Benzenesulfonamide, 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-: Known for its neurotoxic potentials and enzyme inhibition properties.
Uniqueness
What sets benzenesulfonamide, 4-(3-(2-methylphenyl)-2,5-dioxo-1-imidazolidinyl)- apart is its specific structure, which allows for selective inhibition of certain enzymes like carbonic anhydrase IX. This selectivity makes it a promising candidate for targeted cancer therapy and other medical applications .
Properties
CAS No. |
65513-53-3 |
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Molecular Formula |
C16H15N3O4S |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
4-[3-(2-methylphenyl)-2,5-dioxoimidazolidin-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C16H15N3O4S/c1-11-4-2-3-5-14(11)18-10-15(20)19(16(18)21)12-6-8-13(9-7-12)24(17,22)23/h2-9H,10H2,1H3,(H2,17,22,23) |
InChI Key |
JFYZEMSBUPZSJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CC(=O)N(C2=O)C3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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